
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O3 It is a benzyl ester derivative of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid This compound is of interest due to its unique structural features, which include a cyclobutane ring, a hydroxyl group, and a benzyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate typically involves the esterification of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of benzyl esters can be achieved through transesterification processes. This involves the reaction of an ester with benzyl alcohol in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) under mild conditions . This method is advantageous due to its simplicity and the high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-ethyl-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of benzyl 3-ethyl-3-hydroxycyclobutanol.
Substitution: Formation of substituted benzyl esters.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-hydroxycyclobutane-1-carboxylate: Similar structure but lacks the ethyl group.
Benzyl 3-hydroxyazetidine-1-carboxylate: Contains an azetidine ring instead of a cyclobutane ring
Uniqueness: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the ethyl group on the cyclobutane ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzyl esters and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-14(16)8-12(9-14)13(15)17-10-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3 |
InChI-Schlüssel |
VFXNLKXGBSQEFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C1)C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


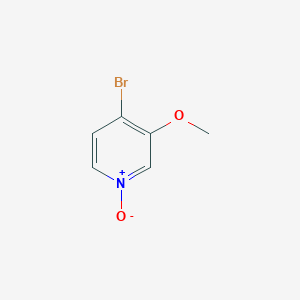
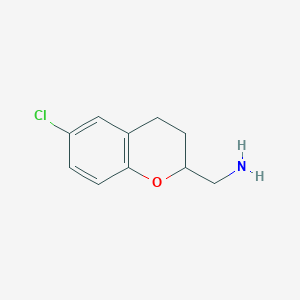
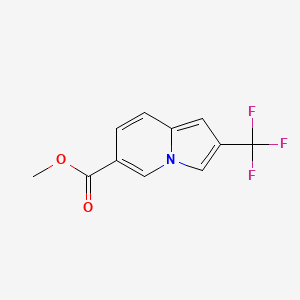
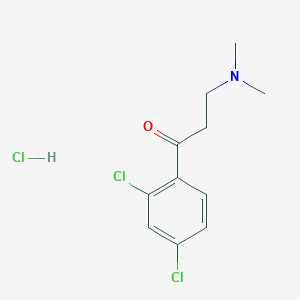
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
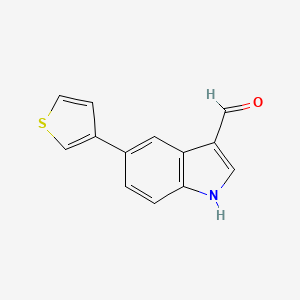
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)

